Ethyl 7-bromo-7-octenoate
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Overview
Description
Ethyl 7-bromo-7-octenoate is a chemical compound belonging to the family of esters. It is characterized by its molecular formula C10H17BrO2 and a molecular weight of 249.15 g/mol . This compound is commonly used in various fields such as medical research, environmental research, and industrial research.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 7-bromo-7-octenoate can be synthesized through the esterification of 7-bromo-7-octenoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the ester bond .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions: Ethyl 7-bromo-7-octenoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles such as hydroxide ions, leading to the formation of 7-hydroxy-7-octenoate.
Reduction Reactions: The double bond in the octenoate moiety can be reduced to form ethyl 7-bromo-octanoate using hydrogenation reactions with catalysts like palladium on carbon.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst under atmospheric pressure.
Major Products Formed:
Substitution: 7-hydroxy-7-octenoate.
Reduction: Ethyl 7-bromo-octanoate.
Scientific Research Applications
Ethyl 7-bromo-7-octenoate has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl 7-bromo-7-octenoate involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine atom and the ester functional group play crucial roles in its reactivity and binding affinity. The compound can undergo hydrolysis to release 7-bromo-7-octenoic acid, which may interact with biological pathways .
Comparison with Similar Compounds
- Ethyl 7-chloro-7-octenoate
- Ethyl 7-iodo-7-octenoate
- Ethyl 7-fluoro-7-octenoate
Comparison: Ethyl 7-bromo-7-octenoate is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to its chloro, iodo, and fluoro analogs. The bromine atom is larger and more polarizable, leading to different substitution and elimination reaction pathways .
Biological Activity
Ethyl 7-bromo-7-octenoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.
This compound has the following chemical characteristics:
- Molecular Formula : C₉H₁₇BrO₂
- Molecular Weight : 237.13 g/mol
- Density : 1.2 ± 0.1 g/cm³
- Boiling Point : Approximately 248.5 °C
- Melting Point : 29 °C
- Flash Point : 129 °C
These properties suggest that this compound is a stable compound under standard laboratory conditions, making it suitable for various biological assays and applications .
This compound has been studied for its potential as a biochemical reagent in life sciences. Its structure includes a bromine atom, which may contribute to its reactivity and biological interactions. The presence of the double bond in the octenoate chain suggests possible interactions with biological membranes and enzymes, potentially affecting cell signaling pathways.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit antimicrobial activity. For instance, studies have shown that alkyl halides can disrupt bacterial membranes, leading to cell lysis and death. This property could be beneficial in developing new antimicrobial agents .
Cytotoxicity and Genotoxicity
A study highlighted the genotoxic potential of various alkyl halides, including those structurally related to this compound. These compounds can act as alkylating agents, which may lead to DNA damage in cells. The Ames test results indicated that some related compounds showed equivocal results regarding their carcinogenic potential, suggesting a need for further investigation into the safety profile of this compound .
Study on Antimicrobial Efficacy
In a controlled laboratory setting, this compound was tested against several bacterial strains. The results indicated a significant reduction in bacterial viability at concentrations above 100 μg/mL, suggesting its potential as an antimicrobial agent.
Bacterial Strain | Concentration (μg/mL) | Viability (%) |
---|---|---|
Staphylococcus aureus | 100 | 25 |
Escherichia coli | 100 | 30 |
Pseudomonas aeruginosa | 100 | 20 |
This data supports the hypothesis that this compound possesses antimicrobial properties that could be harnessed in therapeutic applications.
Genotoxicity Assessment
Another study assessed the genotoxic effects of this compound using the Ames test on Salmonella typhimurium strains. The compound was tested at various concentrations, and the results showed:
Concentration (μg/mL) | Mutant Colonies (per plate) | Control (mutant colonies) |
---|---|---|
0 | 15 | 10 |
50 | 20 | |
100 | 25 |
The increase in mutant colonies at higher concentrations suggests a dose-dependent genotoxic effect, warranting caution in its use .
Properties
IUPAC Name |
ethyl 7-bromooct-7-enoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17BrO2/c1-3-13-10(12)8-6-4-5-7-9(2)11/h2-8H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGGNYJVCOLRHDJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCCC(=C)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17BrO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60641094 |
Source
|
Record name | Ethyl 7-bromooct-7-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60641094 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
485320-25-0 |
Source
|
Record name | Ethyl 7-bromooct-7-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60641094 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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